Product packaging for 5-fluoro-2-isothiocyanatopyridine(Cat. No.:CAS No. 1103425-74-6)

5-fluoro-2-isothiocyanatopyridine

Cat. No.: B2912335
CAS No.: 1103425-74-6
M. Wt: 154.16
InChI Key: ADOMWEFPQGBTLT-UHFFFAOYSA-N
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Description

5-Fluoro-2-isothiocyanatopyridine (CAS 1103425-74-6) is a pyridine-based isothiocyanate of high interest in organic synthesis and medicinal chemistry research. With the molecular formula C6H3FN2S and a molecular weight of 154.16 g/mol, this compound serves as a versatile building block for the construction of various sulfur- and nitrogen-containing heterocycles . The presence of both an electrophilic isothiocyanate group (-N=C=S) and the electron-withdrawing fluorine atom on the pyridine ring makes it a valuable precursor for the development of novel chemical entities . Its primary research application lies in its role as a key intermediate for the synthesis of functionally diverse compounds. The isothiocyanate group readily reacts with amines to form thiourea derivatives, which are privileged structures in drug discovery and agrochemical development . The synthesis of pyridyl isothiocyanates like this one from their corresponding amines can be challenging due to the lower nucleophilicity of pyridyl amines; advanced one-pot methods using reagents like carbon disulfide and desulfurizing agents have been developed to obtain these products in good yields . Handling and Safety: This compound is classified with the UN# 2811 and falls under packing group III for transportation. It carries several hazard statements, including H330 (Fatal if inhaled), H315 (Causes skin irritation), and H335 (May cause respiratory irritation) . Researchers should consult the full Safety Data Sheet and adhere to all recommended precautionary statements before use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3FN2S B2912335 5-fluoro-2-isothiocyanatopyridine CAS No. 1103425-74-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-isothiocyanatopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2S/c7-5-1-2-6(8-3-5)9-4-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOMWEFPQGBTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1103425-74-6
Record name 5-fluoro-2-isothiocyanatopyridine
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Reactivity and Mechanistic Aspects of 5 Fluoro 2 Isothiocyanatopyridine

Nucleophilic Addition Reactions of the Isothiocyanate Group

The isothiocyanate functional group (-N=C=S) in 5-fluoro-2-isothiocyanatopyridine is highly electrophilic, making it susceptible to attack by various nucleophiles. This reactivity is fundamental to its use as a building block in the synthesis of a diverse range of organic molecules.

Formation of Thioamide Derivatives

The reaction of isothiocyanates with organometallic reagents or through Friedel-Crafts type reactions with electron-rich arenes can lead to the formation of thioamides. rsc.org While specific studies on this compound are not extensively detailed in this context, the general reactivity pattern of isothiocyanates suggests its capability to undergo such transformations. The reaction typically involves the nucleophilic attack of a carbanion or an activated aromatic ring on the central carbon atom of the isothiocyanate group.

Reactions with Amine Nucleophiles: Thiourea (B124793) Formation

A prominent reaction of this compound is its interaction with amine nucleophiles to form thiourea derivatives. researchgate.net This reaction proceeds through the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate. csic.es The resulting intermediate then undergoes proton transfer to yield the stable thiourea product. The reaction is generally efficient and is a common strategy for synthesizing substituted thioureas, which are of interest in medicinal chemistry and materials science. researchgate.net

The general mechanism for thiourea formation is depicted below:

R-NH₂ + S=C=N-R' → R-NH-C(=S)-NH-R'

This process is a cornerstone in the derivatization of isothiocyanates, providing a reliable method for creating complex molecules with potential biological activity. researchgate.net

Reactions with Alcohol and Thiol Nucleophiles: Carbamate and Dithiocarbamate (B8719985) Formation

Analogous to the reaction with amines, this compound can react with alcohols and thiols. The reaction with alcohols yields thiocarbamates, while reaction with thiols produces dithiocarbamates. wikipedia.org The nucleophilic oxygen of the alcohol or sulfur of the thiol attacks the isothiocyanate carbon. libretexts.orgnih.gov These reactions broaden the synthetic utility of this compound, allowing for the introduction of diverse functional groups.

NucleophileProductGeneral Reaction
Amine (R-NH₂)ThioureaR-NH₂ + Ar-NCS → Ar-NHC(=S)NHR
Alcohol (R-OH)ThiocarbamateR-OH + Ar-NCS → Ar-NHC(=S)OR
Thiol (R-SH)DithiocarbamateR-SH + Ar-NCS → Ar-NHC(=S)SR

Table 1: Nucleophilic Addition Reactions of this compound

Cycloaddition Chemistry

Cycloaddition reactions offer a powerful tool for the construction of cyclic and heterocyclic systems. sci-rad.comfiveable.me The isothiocyanate group can participate in such reactions, leading to the formation of various heterocyclic structures.

[3+2] Cycloaddition Reactions with Isocyanides for Heterocycle Formation

This compound can undergo [3+2] cycloaddition reactions with isocyanides. These reactions, often catalyzed by transition metals, lead to the formation of five-membered heterocyclic rings. researchgate.netpku.edu.cn The isothiocyanate acts as a three-atom component, reacting with the two-atom isocyanide to construct the heterocyclic core. This methodology provides an efficient route to complex nitrogen- and sulfur-containing heterocycles. sci-rad.combeilstein-journals.org

Reductive Transformations of the Isothiocyanate Moiety to Corresponding Amines

The isothiocyanate group of this compound can be chemically reduced to the corresponding primary amine, 5-fluoro-2-aminopyridine. This transformation is a crucial step in synthetic pathways where the isothiocyanate group is used as a masked or protected form of an amine. The reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. fiveable.melibretexts.org This reductive process allows for the strategic unmasking of the amine functionality at a desired stage of a multi-step synthesis.

TransformationReagentsProduct
ReductionLiAlH₄ or H₂/Catalyst5-Fluoro-2-aminopyridine

Table 2: Reductive Transformation of this compound

Positional Reactivity Trends within the Fluorinated Pyridine (B92270) Ring System

The reactivity of the fluorinated pyridine ring in this compound is a subject of considerable interest due to the interplay of electronic and steric effects imparted by the substituents. The fluorine atom and the isothiocyanate group significantly influence the electron density and accessibility of the various positions on the pyridine ring, thereby dictating its behavior in chemical reactions.

Steric and Electronic Influences on Electrophilic Sites (e.g., 2-position vs. 4-isomer)

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which reduces its reactivity towards electrophiles compared to benzene. numberanalytics.comwikipedia.org The introduction of a fluorine atom, a strongly electron-withdrawing group, further deactivates the ring towards electrophilic attack. jst.go.jp However, the isothiocyanate group at the 2-position and the fluorine at the 5-position create a specific electronic environment that directs the regioselectivity of nucleophilic reactions.

In the context of nucleophilic aromatic substitution (SNAr), the positions ortho and para to the electron-withdrawing nitrogen atom (positions 2, 4, and 6) are activated towards nucleophilic attack. wikipedia.org For this compound, the 2-position is occupied by the isothiocyanate group. The fluorine atom at the 5-position has a significant electronic influence. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is notably faster than that of 2-chloropyridine, highlighting the accelerating effect of fluorine in SNAr reactions. acs.org

When comparing the reactivity of the 2-isothiocyanatopyridine (B1604750) with its 4-isomer, both steric and electronic factors come into play. The isothiocyanate group at the 2-position is in closer proximity to the ring nitrogen, which can influence its electronic properties and steric accessibility. researchgate.net The 2-position is generally more susceptible to nucleophilic attack than the 3- or 5-positions in pyridine derivatives. wikipedia.org

The presence of a substituent in the 6-position of a pyridine ring can sterically hinder reactions at the adjacent nitrogen and the 2-position. researchgate.net In the case of this compound, the absence of a substituent at the 6-position leaves the 2-position relatively accessible. The fluorine atom at the 5-position, while electron-withdrawing, is not expected to exert a significant steric effect on the 2-position.

Interactive Data Table: Comparison of Isomeric Pyridines

CompoundIsomeric Position of -NCSKey Electronic/Steric FeaturesPredicted Reactivity Hotspot
2-Isothiocyanatopyridine2-positionProximity to ring nitrogen may enhance electrophilicity.Isothiocyanate carbon
4-Isothiocyanatopyridine4-positionLess steric hindrance compared to the 2-isomer.Isothiocyanate carbon
This compound2-positionElectron-withdrawing fluorine at the 5-position deactivates the ring but activates the isothiocyanate.Isothiocyanate carbon

Proposed Reaction Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of the isothiocyanate group. This functional group readily undergoes nucleophilic attack, leading to the formation of a variety of derivatives.

Mechanistic Basis of Dithiocarbamate Salt Formation

The formation of dithiocarbamate salts is a characteristic reaction of isothiocyanates. This process is foundational in many synthetic routes that utilize isothiocyanates as intermediates. rsc.orgnih.gov The general mechanism involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base. rsc.orgwikipedia.org

The synthesis of isothiocyanates often proceeds through the decomposition of a dithiocarbamate salt. nih.gov The process typically involves two main steps:

Formation of the dithiocarbamate salt : A primary amine reacts with carbon disulfide (CS₂) to form a dithiocarbamic acid, which is then deprotonated by a base to yield the dithiocarbamate salt. rsc.orgwikipedia.org

Decomposition of the salt : The dithiocarbamate salt is then treated with a desulfurylating agent to yield the isothiocyanate. rsc.orgchemrxiv.org

A general one-pot protocol for preparing alkyl and aryl isothiocyanates involves the in situ generation of a dithiocarbamate salt from the corresponding primary amine and CS₂ in aqueous conditions, followed by elimination to form the isothiocyanate product using a desulfurylation reagent. d-nb.info

Mechanistic Insights into Nucleophilic Attack on the Electrophilic Isothiocyanate Group

The carbon atom of the isothiocyanate group (-N=C=S) in this compound is highly electrophilic. This is due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. Consequently, it is susceptible to attack by a wide range of nucleophiles. nih.govresearchgate.net

The general mechanism for nucleophilic attack on an isothiocyanate involves the addition of the nucleophile to the central carbon atom. This breaks the carbon-sulfur double bond, and the resulting intermediate can then be protonated or undergo further reaction.

Common nucleophiles that react with isothiocyanates include:

Amines : Primary and secondary amines react with isothiocyanates to form thiourea derivatives. nih.gov

Hydroxide (B78521) ions : Attack by hydroxide ions leads to the formation of monothiocarbamate derivatives. nih.gov

Thiols : Thiols react with isothiocyanates to form dithiocarbamates. This reaction is notably reversible. nih.gov

The reaction with thiols is particularly significant in biological systems, where isothiocyanates can react with sulfhydryl groups in proteins and peptides like glutathione. nih.gov Theoretical investigations into the nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines have shown a stepwise mechanism involving a zwitterionic tetrahedral intermediate. ugent.be This provides a model for understanding the fundamental steps of nucleophilic attack on the isothiocyanate moiety.

Interactive Data Table: Nucleophilic Reactions of Isothiocyanates

NucleophileProductGeneral Reaction
Primary/Secondary Amine (R'NH₂)ThioureaR-N=C=S + R'NH₂ → R-NH-C(=S)-NHR'
Hydroxide Ion (OH⁻)MonothiocarbamateR-N=C=S + OH⁻ → R-NH-C(=S)-O⁻
Thiol (R'SH)DithiocarbamateR-N=C=S + R'SH ⇌ R-NH-C(=S)-SR'

Derivatization Strategies and Applications in Chemical Probe Development

Synthesis of Novel Derivatives for Structure-Activity Relationship Studies

The synthesis of new derivatives from a lead compound is a cornerstone of medicinal chemistry, allowing researchers to understand how specific structural changes affect a molecule's biological activity. This is known as a structure-activity relationship (SAR) study. rsc.org For instance, in the development of α-glucosidase inhibitors, a series of 5-fluoro-2-oxindole derivatives were synthesized to explore their therapeutic potential. nih.gov The results indicated that most of the synthesized compounds exhibited greater potential for inhibiting α-glucosidase than the original parent compound. nih.gov This highlights how modifying a core structure can lead to enhanced biological function. nih.gov

Similarly, the synthesis of thiourea (B124793) derivatives from isothiocyanates has been a fruitful area of research for developing agents against Leishmania amazonensis. mdpi.com By reacting isothiocyanates with various amines, researchers have created a library of compounds with varying potencies. mdpi.com SAR analysis of these derivatives revealed that factors like the length of a carbon spacer and the compound's lipophilicity are key to optimizing its anti-leishmanial activity. mdpi.com Such studies are crucial for the rational design of more effective therapeutic agents. rsc.orgmdpi.com

Table 1: Examples of Synthesized Derivatives and Their Biological Targets

Derivative Class Starting Material Biological Target Key Finding Reference
5-fluoro-2-oxindole derivatives 5-fluoro-2-oxindole α-glucosidase Most derivatives showed enhanced inhibitory activity compared to the parent compound. nih.gov
N,N'-disubstituted thioureas Isothiocyanates Leishmania amazonensis Structural features like carbon spacer length and lipophilicity are key for activity. mdpi.com
6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives Known DYRK1A inhibitors DYRK1A/CLK1/CLK4/haspin kinases Ring contraction and isosteric replacement led to enhanced inhibitory activity. rsc.org
5-Fluoro-isatin thiosemicarbazone derivatives 5-Fluoro-isatin thiosemicarbazone Various bacteria and DNA Different functional groups and their positions influence antimicrobial and DNA binding activity. kashanu.ac.ir

Analytical Derivatization for Enhanced Detection and Separation in Complex Matrices

Chemical derivatization is a powerful technique in analytical chemistry to improve the detection and separation of analytes in complex samples. jfda-online.comresearchgate.net This is particularly important for techniques like gas chromatography-mass spectrometry (GC-MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). jfda-online.commdpi.com The primary goals of derivatization in this context are to increase the volatility of the analyte, improve its chromatographic behavior, and enhance its detectability. researchgate.netgcms.cz

In GC-MS analysis, derivatization is often necessary for compounds that are not sufficiently volatile or stable at the high temperatures used in the gas chromatograph. jfda-online.comsigmaaldrich.com By converting polar functional groups into less polar, more volatile derivatives, their separation and detection can be significantly improved. researchgate.net For example, silylation is a common derivatization technique that replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, reducing polarity and hydrogen bonding. gcms.cz

UHPLC-MS/MS is a highly sensitive and selective analytical technique used for quantifying compounds in complex mixtures. mdpi.comnih.govnih.gov Derivatization can be employed to enhance the ionization efficiency of an analyte, leading to better sensitivity in the mass spectrometer. lcms.cz For instance, adding a readily ionizable group to a molecule can significantly improve its signal in electrospray ionization (ESI), a common ionization source for LC-MS. researchgate.net Furthermore, UHPLC-MS/MS methods are crucial for analyzing a wide range of compounds, from new psychoactive substances in hair samples to explosive compounds in soil. nih.govthermofisher.com

The isothiocyanate group in 5-fluoro-2-isothiocyanatopyridine is highly reactive towards primary and secondary amines, making it an excellent reagent for derivatizing these functional groups. mdpi.comresearchgate.net This reaction forms a stable thiourea linkage. The reactivity of isothiocyanates with amines is a well-established method for peptide sequencing and the analysis of amino acids. researchgate.netshimadzu.com

For hydroxyl groups, while isocyanates are commonly used, isothiocyanates can also react, albeit more slowly. gcms.cznih.gov Other reagents frequently used for derivatizing hydroxyl groups include acyl chlorides and organic anhydrides. nih.gov

The derivatization of peptides and proteins is essential for many analytical and functional studies. nih.gov N-Hydroxysuccinimide (NHS) esters are widely used to label primary amine groups in peptides and proteins, forming stable amide bonds. nih.govdiva-portal.org The choice of derivatizing reagent depends on the specific application, whether it's for improving detection in mass spectrometry or for attaching a fluorescent tag for imaging. researchgate.netmdpi.com

Table 2: Common Derivatization Reagents and Their Target Functional Groups

Reagent Type Target Functional Group(s) Application Reference
Isothiocyanates Primary and secondary amines Peptide sequencing, amino acid analysis, synthesis of bioactive compounds mdpi.comresearchgate.net
Isocyanates Alcohols, phenols, amines Derivatization for chromatography gcms.cznih.gov
Acyl chlorides, organic anhydrides Hydroxyl groups Derivatization for chromatography nih.gov
N-Hydroxysuccinimide (NHS) esters Primary amines Labeling of peptides and proteins nih.govdiva-portal.org
o-phthalaldehyde (OPA) Primary amines, amino acids Pre-column derivatization for HPLC researchgate.netshimadzu.com
Dansyl chloride Primary and secondary amines, phenols Derivatization for fluorescence detection researchgate.netresearchgate.net

Derivatization for Biological Activity Exploration within Chemical Scaffolds

A chemical scaffold is a core structure of a molecule from which a variety of derivatives can be built. mdpi.comnih.gov The pyridine (B92270) ring in this compound serves as a valuable scaffold in drug discovery. dovepress.com The introduction of a fluorine atom can enhance metabolic stability and improve the pharmacodynamic properties of a molecule. nih.gov

The design of bioactive scaffolds is a key strategy in medicinal chemistry to develop new therapeutic agents. nih.govmdpi.com The pyridine scaffold is present in numerous approved drugs, highlighting its importance. dovepress.com By starting with a scaffold like this compound, chemists can systematically attach different functional groups to the isothiocyanate moiety, creating a library of compounds to screen for biological activity. mdpi.com This approach has been successful in identifying potent inhibitors of various enzymes and receptors. rsc.orgnih.gov

The development of chemical probes is another important application of scaffold-based design. nih.govrsc.orgpromega.co.uk A chemical probe is a small molecule used to study the function of a specific protein target. promega.co.uknih.gov High-quality chemical probes need to be potent and selective for their target. nih.gov The derivatization of a scaffold like this compound can be used to fine-tune the properties of a molecule to meet the stringent criteria of a chemical probe. nih.gov

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. Different nuclei within the molecule, such as ¹H, ¹³C, and ¹⁹F, provide unique spectral data that, when combined, offer a comprehensive picture of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Proton Environment Elucidation

¹H-NMR spectroscopy is instrumental in defining the arrangement and electronic environment of protons in 5-fluoro-2-isothiocyanatopyridine. The analysis of a ¹H-NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) reveals three distinct signals corresponding to the three protons on the pyridine (B92270) ring. nih.gov

A doublet observed at approximately 8.28 ppm with a coupling constant (J) of 3.0 Hz is assigned to the proton at the C6 position. nih.gov A more complex signal, a doublet of doublet of doublets (ddd), appears around 7.46 ppm, which corresponds to the proton at the C4 position. nih.gov This multiplicity arises from its coupling to the adjacent protons and the fluorine atom. The third signal, a doublet of doublets (dd) at about 7.12 ppm, is attributed to the proton at the C3 position. nih.gov The specific chemical shifts and coupling constants are crucial for confirming the substitution pattern of the pyridine ring.

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-68.28d3.0
H-47.46ddd8.7, 7.3, 3.0
H-37.12dd8.7, 3.9

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Analysis

¹³C-NMR spectroscopy provides essential information about the carbon framework of this compound. The spectrum, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), shows distinct signals for each carbon atom, with their chemical shifts influenced by their local electronic environment and coupling to the fluorine atom. nih.gov

The carbon atom directly bonded to the fluorine (C5) exhibits a characteristic doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 253.3 Hz, appearing at a chemical shift of around 158.03 ppm. nih.gov The isothiocyanate carbon (NCS) is observed as a singlet at about 139.59 ppm. nih.gov The other carbon atoms on the pyridine ring also show coupling to the fluorine atom, with smaller coupling constants (²JCF, ³JCF, ⁴JCF), which helps in their definitive assignment. nih.gov For instance, the C6 carbon appears as a doublet at 141.14 ppm with a four-bond coupling (⁴JCF) of 2.7 Hz. nih.gov

Carbon PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C-5158.03d¹JCF = 253.3
C-6141.14d⁴JCF = 2.7
NCS139.59s-
C-2137.98d²JCF = 26.3
C-4126.71d²JCF = 20.6
C-3121.57d³JCF = 5.8

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) for Fluorine Environment Characterization

¹⁹F-NMR spectroscopy is a highly sensitive and specific technique for analyzing fluorinated organic compounds. diva-portal.org Due to the 100% natural abundance of the ¹⁹F isotope, it provides clear spectra with a wide chemical shift range, making it an invaluable tool for characterizing the fluorine environment in this compound. diva-portal.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of this compound by providing its exact mass with high accuracy. thermofisher.comnih.gov This technique can differentiate between compounds with the same nominal mass but different elemental compositions. The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₆H₃FN₂S) is a key parameter for its confirmation. While a specific HRMS value for this exact compound is not in the search results, a closely related isomer, 3-fluoro-2-isothiocyanatopyridine, has a calculated m/z for [M+H]⁺ of 155.0079. nih.gov This highlights the precision of HRMS in determining elemental formulas.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Derivatization Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing volatile compounds and confirming the presence of this compound in reaction mixtures or for assessing its purity. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure, which in turn predicts the molecule's stability, reactivity, and spectroscopic characteristics. nih.gov For a molecule like 5-fluoro-2-isothiocyanatopyridine, these calculations can elucidate the influence of the electron-withdrawing fluorine atom and the electrophilic isothiocyanate group on the pyridine (B92270) ring.

DFT calculations, often using functionals like M06-2X or PBE1PBE with various basis sets (e.g., def2-TZVP, 6-31G(d)), can provide optimized geometries, vibrational frequencies, and electronic properties. nih.govrsc.org For instance, calculated Mulliken atomic charges can pinpoint the most electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. nih.gov The isothiocyanate group (-N=C=S) is a known electrophilic center, highly reactive towards nucleophiles. nih.gov

Theoretical calculations can also predict spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable tool for estimating NMR chemical shifts, which can be compared with experimental data for structure verification. rsc.org For this compound, ¹³C-NMR data has been experimentally determined, and these values could be theoretically reproduced to validate the computational model. mdpi.com

Table 1: Representative Theoretical Data from Quantum Chemical Calculations This table is illustrative, based on typical outputs from quantum chemical calculations on related organic molecules.

Calculated PropertyMethod/Basis SetPredicted Value/InsightReference
Optimized Geometry DFT (B3LYP/def2-TZVP)Provides bond lengths and angles for the lowest energy conformation. mdpi.com
Relative Energy of Isomers CCSD(T)/def2-TZVPPDetermines the thermodynamic stability compared to other structural isomers. mdpi.com
Mulliken Atomic Charges DFT (M06-2X/def2-TZVP)Identifies the carbon atom of the NCS group as a primary electrophilic site. nih.gov
Atomic Spin Densities DFT (M06-2X/def2-TZVP)Relevant for studying radical reactions; predicts spin distribution in open-shell species. nih.gov
¹³C NMR Chemical Shifts GIAO (PBE1PBE/6-31G(2d))Predicts chemical shifts for comparison with experimental spectra to confirm structure. rsc.org

Studies on substituted oxaphosphirenes show that fluorine substitution can significantly alter the relative stability of different isomers, a phenomenon that quantum calculations can effectively model. mdpi.com This highlights the importance of such calculations in understanding the unique properties conferred by the fluorine atom in this compound.

Molecular Modeling and Docking Studies for Ligand-Target Interactions in Derivative Studies

While this compound is a building block, its derivatives are often designed to interact with specific biological targets. Molecular modeling, particularly docking studies, is a crucial step in this design process. frontiersin.org This computational technique predicts how a ligand (the derivative) binds to the active site of a target protein, estimating the binding affinity and identifying key intermolecular interactions. mdpi.com

In studies of isothiocyanate derivatives, molecular docking has been used to investigate their potential as inhibitors of cyclooxygenase (COX) enzymes. nih.gov For example, docking analysis can reveal hydrogen bonding interactions with crucial amino acid residues like Met522 in the COX-2 active site. nih.gov Similarly, derivatives of 5-fluoro-2-oxindole have been synthesized and evaluated as potential α-glucosidase inhibitors, with molecular docking used to simulate the affinity between the compounds and the enzyme. frontiersin.org These studies often find that fluorine substitution can enhance metabolic stability and improve pharmacodynamic effects. frontiersin.org

The general workflow involves:

Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank. mdpi.com

Preparing the ligand and protein structures, which includes adding hydrogen atoms and assigning charges.

Running docking simulations using software like AutoDock to generate various binding poses. nih.gov

Analyzing the results to identify the most stable binding mode, typically indicated by the lowest binding energy, and to visualize the interactions. mdpi.com

Table 2: Example of Molecular Docking Results for Isothiocyanate Derivatives This table is based on findings from studies on various isothiocyanate derivatives targeting different enzymes.

Derivative ClassTarget ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesReference
Phenyl IsothiocyanatesCyclooxygenase-2 (COX-2)-8.5 to -9.5Tyr385, Ser530, Val523 nih.gov
Thiazoline-2-thionesBovine Serum Albumin (BSA)-4.7 to -5.3Arg198, Arg208, Ser201 mdpi.com
Indolylmethylen-thioxothiazolidinesE. coli DNA Gyrase-8.0 to -9.1Asp73, Gly77, Arg76 mdpi.com
5-Fluoro-2-oxindolesα-GlucosidaseNot specifiedAsp214, Glu276, Asp349 frontiersin.org

These in silico studies are invaluable for rational drug design, allowing researchers to prioritize which derivatives of this compound are most promising for synthesis and subsequent biological evaluation. nih.gov

Reaction Pathway Analysis through Theoretical Calculations

Theoretical calculations can map out the entire energy landscape of a chemical reaction, providing a detailed understanding of the mechanism. This involves locating and calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the highest-energy transition state determines the reaction's activation energy, which governs its rate.

For reactions involving this compound, such as its synthesis from 5-fluoro-2-aminopyridine or its reaction with nucleophiles, theoretical analysis can:

Validate a proposed mechanism: By comparing the calculated activation energies for different possible pathways, the most favorable route can be identified.

Explain regioselectivity: In cases where a reaction can yield multiple products, calculations can show which pathway has a lower energy barrier, thus predicting the major product.

Optimize reaction conditions: Understanding the mechanism can suggest changes in solvent or temperature that might favor the desired pathway.

A study on the reaction of cobaltacyclopentadiene with isothiocyanate to form pyridin-2(1H)-thione provides an example of how computational methods are applied to understand reaction pathways involving isothiocyanates. dntb.gov.ua Similarly, computational analysis of the interconversion of CHOP isomers demonstrates the ability to compute detailed energy profiles, identifying kinetic and thermodynamic products. mdpi.com Although a specific pathway analysis for this compound is not widely published, the established methodologies are directly applicable.

Table 3: Hypothetical Energy Profile for a Reaction Step This table illustrates the type of data generated from a theoretical reaction pathway analysis.

SpeciesDescriptionMethodCalculated Relative Energy (kcal/mol)
R Reactants (e.g., this compound + Nucleophile)DFT (B3LYP/def2-TZVP)0.0
TS1 Transition State for C-S bond formationDFT (B3LYP/def2-TZVP)+15.2
INT1 Covalently-bound IntermediateDFT (B3LYP/def2-TZVP)-5.8
P Products (e.g., Thiourea (B124793) derivative)DFT (B3LYP/def2-TZVP)-20.5

This type of detailed analysis provides a molecular-level picture of the chemical transformation, offering insights that are often inaccessible through experimental means alone and guiding the synthetic utility of this compound.

Future Research Directions and Potential Innovations

Development of More Efficient and Sustainable Synthetic Routes to Fluorinated Pyridyl Isothiocyanates

The synthesis of isothiocyanates (ITCs), particularly those on heterocyclic systems, has traditionally relied on harsh and toxic reagents such as thiophosgene (B130339) and carbon disulfide. nih.govdigitellinc.com While effective, the environmental and safety concerns associated with these reagents necessitate the development of greener alternatives. Future research is poised to focus on more efficient and sustainable methods for producing 5-fluoro-2-isothiocyanatopyridine and related compounds.

A promising avenue lies in the catalytic sulfurization of isocyanides using elemental sulfur. digitellinc.commdpi.com Elemental sulfur is an abundant, inexpensive, and low-toxicity byproduct of the petroleum industry, making its use highly desirable from both economic and environmental standpoints. digitellinc.com Research has shown that tertiary amines can catalyze the conversion of isocyanides to isothiocyanates, offering a more sustainable protocol. nih.gov The optimization of this reaction for fluorinated pyridyl isocyanides could provide a direct and green route to the target compound.

Another area of innovation is the development of novel desulfurization reagents and protocols for dithiocarbamate (B8719985) salts, which are readily formed from the corresponding amine (2-amino-5-fluoropyridine) and carbon disulfide. chemrxiv.orgmdpi.com While CS₂ is still used in this step, subsequent desulfurization can be improved. Studies have demonstrated the use of milder reagents like iron(III) chloride, hypervalent iodine compounds, and di-tert-butyl dicarbonate (B1257347) as effective desulfurizing agents, often under aqueous or solvent-free conditions. mdpi.comresearchgate.nettandfonline.com Microwave-assisted synthesis using reagents like Lawesson's reagent has also been shown to dramatically reduce reaction times and improve yields. tandfonline.com

The following table summarizes and compares potential modern synthetic approaches applicable to the synthesis of fluorinated pyridyl isothiocyanates.

MethodStarting MaterialsKey Reagents/CatalystsAdvantages
Amine-Catalyzed Sulfurization Fluoropyridyl Isocyanide, Elemental SulfurDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Utilizes low-toxicity, abundant sulfur; catalytic; green solvents applicable. nih.gov
One-Pot from Amine via Dithiocarbamate 2-Amino-5-fluoropyridine, CS₂FeCl₃·6H₂O, DABCOOne-pot procedure; moderate to good yields for pyridyl ITCs. mdpi.com
Microwave-Assisted Thionation Fluoropyridyl IsocyanideLawesson's Reagent, Triethylamine (B128534)High efficiency, very short reaction times, can be performed in water. tandfonline.com
Hypervalent Iodine-Promoted Synthesis 2-Amino-5-fluoropyridine, CS₂DiacetoxyiodobenzeneMetal-free, works in water at room temperature. tandfonline.com
Copper-Catalyzed Isothiocyanation 2-Amino-5-fluoropyridineLanglois reagent (F₃CSO₂Na), Copper catalystEnables use of alternative thiocarbonyl sources. rsc.org

Future efforts will likely focus on combining these strategies, such as developing catalytic, one-pot procedures from readily available amines that avoid toxic reagents and minimize waste, thereby aligning with the principles of green chemistry. nih.govdigitellinc.com

Exploration of Novel Reactivity Patterns and Catalytic Applications for this compound

The isothiocyanate functional group is a versatile electrophile, known for its reactivity with a wide range of nucleophiles to form thioureas, thiocarbamates, and other sulfur-containing compounds. mdpi.comnih.gov The this compound molecule, however, presents a unique combination of reactive sites: the electrophilic carbon of the isothiocyanate, the nucleophilic nitrogen of the pyridine (B92270) ring, and the carbon-fluorine bond, which can participate in nucleophilic aromatic substitution (SNAr) reactions.

Future research should explore the interplay between these functionalities. For instance, the fluorine atom significantly influences the electronic properties of the pyridine ring, potentially modulating the reactivity of the isothiocyanate group. Conversely, the isothiocyanate group can direct reactions at other positions on the ring.

A key area for exploration is in cycloaddition and transannulation reactions. Isothiocyanates are known to participate in cycloadditions to form diverse heterocycles. mdpi.com Recent studies have shown that pyridotriazoles can undergo a cobalt-catalyzed denitrogenative transannulation with isothiocyanates to produce N-fused imino-thiazolopyridines. nih.gov Applying this methodology to this compound could provide rapid access to novel, complex heterocyclic scaffolds that would be difficult to synthesize otherwise. This reaction proceeds through a radical mechanism involving a Co(III)-pyridyl radical intermediate, highlighting a departure from typical two-electron pathways. nih.gov

Furthermore, the compound itself or its metal complexes could serve as catalysts. The pyridine nitrogen provides a coordination site for metal ions, and the isothiocyanate group could act as a ligand or a reactive handle. The design of ligands based on this scaffold could lead to new catalysts for a variety of organic transformations. The fluorine substituent could be used to fine-tune the electronic properties and stability of such catalysts.

Rational Design of Next-Generation Fluorinated Pyridyl Scaffolds for Diverse Academic Applications

The fluorinated pyridine motif is a privileged scaffold in medicinal chemistry and chemical biology. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate pKa, while the pyridine ring serves as a versatile hydrogen bond acceptor and aromatic interaction partner. acs.orgcore.ac.uk The isothiocyanate group in this compound provides a reactive handle for covalently modifying biological targets or for building more complex molecular architectures.

Rational design, aided by computational modeling, can be employed to develop next-generation scaffolds based on this compound for a range of academic applications. nih.govupenn.edu

Chemical Probes and Inhibitors: The isothiocyanate group can act as a covalent "warhead" to target nucleophilic residues like cysteine or lysine (B10760008) in proteins. mdpi.comnih.gov By attaching this fluoropyridyl isothiocyanate moiety to a molecule with known binding affinity for a specific protein, researchers can design potent and selective covalent inhibitors. This strategy is valuable for studying enzyme function, validating drug targets, and developing therapeutic leads. Computational studies can help predict the binding modes and reactivity of such probes. acs.org

Fluorescent Sensors: The principles of rational design can be used to create novel fluorescent probes for live-cell imaging. upenn.edu The 5-fluoro-2-pyridyl core could be elaborated into a larger, conjugated system with desirable photophysical properties. The isothiocyanate group could be used to tether the fluorophore to a specific cellular component or to react in response to a specific analyte, leading to a change in fluorescence.

Materials Science: The rigid, polar nature of the fluoropyridyl group, combined with the reactive isothiocyanate handle, makes it an attractive building block for functional materials. It could be incorporated into polymers or onto surfaces to create materials with tailored electronic properties, surface energies, or binding capabilities.

The development of these next-generation scaffolds will rely on a deep understanding of structure-activity relationships (SAR) and structure-property relationships. mdpi.com By systematically modifying the core structure and exploring its reactivity, researchers can create a diverse library of fluorinated pyridyl compounds for a multitude of applications in chemical biology, materials science, and catalysis.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-fluoro-2-isothiocyanatopyridine, and how can purity be validated?

  • Methodology : Synthesis typically involves fluorination and isothiocyanate functionalization of pyridine derivatives. Key steps include:

  • Fluorination : Use of fluorinating agents (e.g., DAST) under anhydrous conditions.
  • Isothiocyanate introduction : Reaction with thiophosgene or ammonium thiocyanate.
  • Characterization : Validate purity via HPLC (≥95% purity threshold) and confirm structure using 1^1H/13^13C NMR and FT-IR (e.g., N=C=S stretch at ~2050 cm1^{-1}) .
    • Reproducibility : Document solvent ratios, temperature, and reaction times in supplementary materials to enable replication .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology : Prioritize:

  • NMR : Identify fluorine coupling patterns (e.g., 19^19F NMR chemical shifts between -100 to -150 ppm).
  • Mass spectrometry : Confirm molecular ion peaks ([M+H]+^+ via ESI-MS).
  • Elemental analysis : Validate C, H, N, S ratios within ±0.3% of theoretical values .

Q. What safety precautions are critical when handling this compound?

  • Methodology :

  • Storage : Inert atmosphere (argon), -20°C, away from moisture.
  • Waste disposal : Segregate thiocyanate-containing waste; neutralize with oxidizing agents (e.g., KMnO4_4) before disposal .

Advanced Research Questions

Q. How can reaction yields of this compound be optimized in polar aprotic solvents?

  • Methodology :

  • DoE (Design of Experiments) : Vary solvent (DMF vs. DMSO), temperature (25–80°C), and catalyst loading (e.g., K2_2CO3_3).
  • Kinetic analysis : Use in situ FT-IR to monitor NCS group formation rates.
  • Contradiction resolution : Compare literature data with controlled replicates; identify solvent decomposition byproducts via GC-MS .

Q. What strategies address conflicting data on the stability of this compound in aqueous media?

  • Methodology :

  • Degradation studies : Use LC-MS to track hydrolysis products (e.g., thiourea derivatives) under varying pH (2–12).
  • Computational modeling : Apply DFT to assess hydrolysis activation barriers.
  • Cross-validation : Replicate disputed studies with strict inert-atmosphere controls .

Q. How does this compound compare to non-fluorinated analogs in bioconjugation efficiency?

  • Methodology :

  • Comparative kinetics : React with model amines (e.g., lysine derivatives) under pseudo-first-order conditions; quantify adducts via RP-HPLC.
  • Steric/electronic analysis : Use Hammett plots to correlate fluorine’s electron-withdrawing effects with reaction rates .

Q. What interdisciplinary approaches enhance the application of this compound in targeted drug delivery?

  • Methodology :

  • Click chemistry : Couple with azide-functionalized nanoparticles; assess conjugation efficiency via fluorescence quenching.
  • In vivo studies : Track biodistribution using 18^18F-labeled analogs and PET imaging .

Methodological Frameworks

  • Experimental design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, ensure scalability of synthesis protocols for preclinical studies .
  • Literature integration : Use systematic reviews (PRISMA guidelines) to map gaps in fluorinated isothiocyanate reactivity .
  • Data validation : Adopt MIRIBEL standards for reporting analytical parameters (e.g., LOD/LOQ in HPLC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.